molecular formula C11H15NO2 B8487671 Methyl 3-(4-amino-2-methylphenyl)propanoate

Methyl 3-(4-amino-2-methylphenyl)propanoate

Cat. No. B8487671
M. Wt: 193.24 g/mol
InChI Key: PFUCHFQQAZBFDR-UHFFFAOYSA-N
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Patent
US08772327B2

Procedure details

A reaction was performed according to the synthesis method of Intermediate 1 by using Intermediate 7 (2.0 g) and 10% palladium hydroxide/activated carbon (1.5 g). The reaction mixture was filtered through Celite, and the solvent of the filtrate was evaporated under reduced pressure. The residue was purified by column chromatography (Yamazen, n-hexane:ethyl acetate=3:1), and the solvent was evaporated under reduced pressure by using a rotary evaporator to obtain the title compound (1.5 g) (the reaction was performed in THF solvent (20 ml) for 20 hours).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
2 g
Type
reactant
Reaction Step Two
Quantity
1.5 g
Type
catalyst
Reaction Step Three

Identifiers

REACTION_CXSMILES
OC1C=C2C(CCC(=O)O2)=CC=1.[NH2:13][C:14]1[CH:19]=[CH:18][C:17](/[CH:20]=[CH:21]/[C:22]([O:24][CH3:25])=[O:23])=[C:16]([CH3:26])[CH:15]=1>[OH-].[Pd+2].[OH-]>[NH2:13][C:14]1[CH:19]=[CH:18][C:17]([CH2:20][CH2:21][C:22]([O:24][CH3:25])=[O:23])=[C:16]([CH3:26])[CH:15]=1 |f:2.3.4|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
OC1=CC=C2CCC(OC2=C1)=O
Step Two
Name
Quantity
2 g
Type
reactant
Smiles
NC1=CC(=C(C=C1)/C=C/C(=O)OC)C
Step Three
Name
Quantity
1.5 g
Type
catalyst
Smiles
[OH-].[Pd+2].[OH-]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The reaction mixture was filtered through Celite
CUSTOM
Type
CUSTOM
Details
the solvent of the filtrate was evaporated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The residue was purified by column chromatography (Yamazen, n-hexane:ethyl acetate=3:1)
CUSTOM
Type
CUSTOM
Details
the solvent was evaporated under reduced pressure
CUSTOM
Type
CUSTOM
Details
a rotary evaporator

Outcomes

Product
Name
Type
product
Smiles
NC1=CC(=C(C=C1)CCC(=O)OC)C
Measurements
Type Value Analysis
AMOUNT: MASS 1.5 g
YIELD: CALCULATEDPERCENTYIELD 74.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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